2-(Cyclobutylamino)nicotinic acid
Overview
Description
2-(Cyclobutylamino)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a pyridine carboxylic acid and is an essential nutrient for humans and animals. The compound this compound features a cyclobutylamino group attached to the nicotinic acid structure, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)nicotinic acid typically involves the introduction of the cyclobutylamino group to the nicotinic acid core. One common method is through the reaction of nicotinic acid with cyclobutylamine under appropriate conditions. The reaction may require the use of a coupling agent or catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and scalable, with considerations for environmental impact and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The cyclobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Cyclobutylamino)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act on nicotinic acid receptors and influence lipid metabolism. The compound’s effects on cellular processes are mediated through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its involvement in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, known for its use in skincare and as a dietary supplement.
2-Chloronicotinic Acid: A derivative with a chlorine substituent, used in various chemical and pharmaceutical applications.
Uniqueness
2-(Cyclobutylamino)nicotinic acid is unique due to the presence of the cyclobutylamino group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural difference can influence its reactivity, solubility, and potential therapeutic applications.
Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHAGSRNWXQZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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